N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is a triazole-based acetohydrazide Schiff base derivative characterized by a unique combination of substituents:
- Triazole core: Substituted with a 4-chlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) group at positions 5 and 4, respectively, influencing electronic and steric properties.
- Sulfanyl-acetohydrazide backbone: Provides flexibility and hydrogen-bonding capacity, critical for biological interactions.
Synthesized via a multi-step condensation process (similar to methods in and ), this compound belongs to a class of molecules studied for antimicrobial, antiviral, and anticancer activities due to their structural versatility .
Properties
Molecular Formula |
C31H26ClN5O2S |
|---|---|
Molecular Weight |
568.1 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H26ClN5O2S/c1-22-10-16-27(17-11-22)37-30(25-12-14-26(32)15-13-25)35-36-31(37)40-21-29(38)34-33-19-24-8-5-9-28(18-24)39-20-23-6-3-2-4-7-23/h2-19H,20-21H2,1H3,(H,34,38)/b33-19+ |
InChI Key |
KRZNICJTUCPRKS-HNSNBQBZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the etherification of phenol with benzyl halides using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Condensation reaction: The final step involves the condensation of the triazole derivative with the benzyloxy-substituted benzaldehyde in the presence of a suitable catalyst like acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the aromatic rings or the triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The triazole moiety is known for its antifungal properties, making this compound a candidate for further exploration in treating fungal infections. In vitro tests have shown promising results against pathogens such as Candida albicans and Staphylococcus aureus .
Anticancer Activity
Research indicates that N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This positions it as a candidate for developing anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted by Aiello et al. (2008) evaluated the antimicrobial properties of similar compounds with triazole structures. The results indicated significant inhibition zones against various bacterial strains, suggesting that modifications in the side chains could enhance efficacy .
Case Study 2: Anticancer Research
In a study published in Molecules, researchers investigated derivatives of acetohydrazide and their anticancer properties. The findings revealed that specific structural modifications led to increased cytotoxicity against breast cancer cell lines . Further research into this compound could yield similar insights.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biochemical pathways and cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the benzylidene and triazole moieties, as shown in Table 1 .
Table 1: Structural Comparison of Acetohydrazide Derivatives
Key Findings from Comparative Studies
Electron-Donating vs. Withdrawing Groups :
- The 4-chlorophenyl group (electron-withdrawing) in the target compound may enhance stability and receptor binding compared to 4-methoxyphenyl (electron-donating) in 488730-76-3 .
- Methyl groups (e.g., 4-methylphenyl in the target compound) improve metabolic stability but reduce polarity .
Benzylidene Modifications: Substituents like benzyloxy (target compound) or diethylamino (488730-76-3) significantly alter solubility and membrane permeability . Compounds with heterocyclic substituents (e.g., ZE-4b’s pyridine group) show stronger antimicrobial activity due to metal chelation .
Biological Activity Trends :
- Triazole derivatives with phenyl or chlorophenyl groups (e.g., 314071-79-9) exhibit antiviral activity against cucumber mosaic virus (CMV) at 500 mg/L .
- Analogous sulfanyl-acetohydrazides demonstrate moderate to strong inhibition of HDAC enzymes, as seen in similarity indexing studies (Tanimoto coefficient >70%) .
Pharmacokinetic and Physicochemical Properties
- LogP Values: The target compound’s LogP is estimated to be higher than 488730-76-3 (due to benzyloxy vs.
- Synthetic Yield : Condensation reactions for benzylidene derivatives typically yield 60–85%, consistent with methods in and .
Biological Activity
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a benzyloxy group, a triazole moiety, and an acetohydrazide functional group, which are significant for its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit considerable antimicrobial activity. For instance, derivatives with similar structures have shown Minimum Inhibitory Concentrations (MICs) against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 10d | S. aureus | 1 |
| 10d | E. coli | 16 |
| 9m | S. aureus | 0.5 |
| 9m | E. coli | 1 |
These findings indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria, with particular potency against methicillin-resistant strains of Staphylococcus aureus (MRSA) .
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that compounds with structural similarities to this compound showed promising results in inhibiting tumor growth in vitro and in vivo .
The mechanisms underlying the biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The triazole ring is known to interfere with enzyme functions critical for microbial survival and cancer cell proliferation.
- Induction of Oxidative Stress : Compounds containing sulfur and hydrazone functionalities can generate reactive oxygen species (ROS), leading to cellular damage in pathogens and cancer cells.
- Modulation of Cell Signaling Pathways : The compound may affect pathways involved in apoptosis and cell cycle regulation.
Case Studies
- Antimicrobial Efficacy : A study conducted on aminoguanidine hydrazone derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains. The results suggest a potential role in developing new antibiotics .
- Anticancer Screening : In another investigation focusing on a library of hydrazone derivatives, several compounds were screened for anticancer activity using multicellular spheroids as models. The results indicated that certain derivatives effectively reduced viability in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
